![molecular formula C14H11F2NO B270663 N-(2,5-difluorophenyl)-3-methylbenzamide](/img/structure/B270663.png)
N-(2,5-difluorophenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-3-methylbenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a member of the benzamide family and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
DFB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a crucial role in the development and progression of various diseases. DFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and Physiological Effects:
DFB has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. DFB has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DFB is a versatile compound that can be easily synthesized and purified, making it a useful tool for various laboratory experiments. However, DFB has limited solubility in water, which can make it challenging to use in certain experimental conditions.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of DFB in various fields, including medicinal chemistry, biochemistry, and materials science. Some possible future directions for research include investigating the effects of DFB on other enzymes and signaling pathways, developing novel drug delivery systems for DFB, and exploring the use of DFB in the development of new materials with unique properties.
In conclusion, DFB is a promising compound with potential applications in various fields. Its unique chemical properties and versatile nature make it an attractive tool for scientific research. Further research is needed to fully understand the potential of DFB and its applications in various fields.
Synthesemethoden
The synthesis of DFB involves the reaction of 2,5-difluoroaniline with 3-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting product is then purified through recrystallization to obtain pure DFB.
Wissenschaftliche Forschungsanwendungen
DFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DFB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C14H11F2NO |
---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
CJTYFWZUKHHIIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.